molecular formula C7H7Cl2N B3360027 2-(Dichloromethyl)-5-methylpyridine CAS No. 88237-10-9

2-(Dichloromethyl)-5-methylpyridine

Cat. No. B3360027
CAS RN: 88237-10-9
M. Wt: 176.04 g/mol
InChI Key: DMNUHSYESXPTDB-UHFFFAOYSA-N
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Description

2-(Dichloromethyl)-5-methylpyridine is a chemical compound that has been widely used in scientific research due to its unique properties. It is a member of the pyridine family and is commonly referred to as DCMP. This compound has a wide range of applications in various fields of research, including medicinal chemistry, pharmacology, and biochemistry.

Scientific Research Applications

Photochemical Dimerization

2-(Dichloromethyl)-5-methylpyridine and its derivatives, such as 2-amino-5-methylpyridine, are involved in photochemical dimerization processes. Ultraviolet irradiation of these compounds in hydrochloric acid solution results in the formation of 1,4-dimers. These dimers possess unusual chemical and physical properties and are of interest in the study of photochemical reactions (Taylor & Kan, 1963).

Preparation and Purification Methods

The compound is a key intermediate in various pharmaceutical and agricultural products. Different methods for its preparation include extraction, distillation, and chromatography. Techniques such as capillary column gas chromatography are used to examine the purity of the product, which often surpasses 99% (Su Li, 2005).

Crystal Structure Analysis

The crystal structure of 2-amino-5-methylpyridine derivatives, which are closely related to 2-(Dichloromethyl)-5-methylpyridine, has been studied using X-ray diffraction techniques. These studies provide insights into the molecular interactions and stability of crystal structures, which is valuable for understanding the properties of these compounds (Sherfinski & Marsh, 1975).

Mechanism of Heterocyclic Ring Expansions

2-(Dichloromethyl)-5-methylpyridine and related compounds are used to study the mechanism of heterocyclic ring expansions. These studies involve exploring the reactions of these compounds with various catalysts and conditions, leading to the formation of different pyridine derivatives. Such research is crucial for developing synthetic methods in organic chemistry (Jones & Rees, 1969).

Infrared Spectroscopy Studies

Infrared spectroscopy and density functional theory calculations are used to study the molecular structure, vibrational wavenumbers, and other properties of 2-(Dichloromethyl)-5-methylpyridine derivatives. These studies are significant for understanding the electronic and molecular properties of these compounds (Velraj, Soundharam, & Sridevi, 2015).

Safety and Hazards

The safety data sheet for dichloromethane, a related compound, indicates that it causes skin irritation, serious eye irritation, and may cause drowsiness or dizziness. It is also suspected of causing cancer .

properties

IUPAC Name

2-(dichloromethyl)-5-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2N/c1-5-2-3-6(7(8)9)10-4-5/h2-4,7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMNUHSYESXPTDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)C(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10523376
Record name 2-(Dichloromethyl)-5-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10523376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Dichloromethyl)-5-methylpyridine

CAS RN

88237-10-9
Record name 2-(Dichloromethyl)-5-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10523376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Dichloromethyl)-5-methylpyridine
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2-(Dichloromethyl)-5-methylpyridine
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Reactant of Route 5
2-(Dichloromethyl)-5-methylpyridine

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